METHYL 4-(4-BROMOPHENYL)-2-(PYRIDINE-3-AMIDO)THIOPHENE-3-CARBOXYLATE
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Description
METHYL 4-(4-BROMOPHENYL)-2-(PYRIDINE-3-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a bromophenyl group, a pyridylcarbonyl group, and a thiophenecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(4-BROMOPHENYL)-2-(PYRIDINE-3-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Bromophenyl Intermediate: The bromophenyl group is introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Coupling with Pyridylcarbonyl Group: The pyridylcarbonyl group is coupled with the bromophenyl intermediate using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Introduction of the Thiophenecarboxylate Moiety: The thiophenecarboxylate group is introduced through a nucleophilic substitution reaction, where the thiophene ring is activated by a suitable leaving group, such as a halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity.
Properties
Molecular Formula |
C18H13BrN2O3S |
---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
methyl 4-(4-bromophenyl)-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C18H13BrN2O3S/c1-24-18(23)15-14(11-4-6-13(19)7-5-11)10-25-17(15)21-16(22)12-3-2-8-20-9-12/h2-10H,1H3,(H,21,22) |
InChI Key |
DPURAQKPCCEKQN-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)NC(=O)C3=CN=CC=C3 |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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